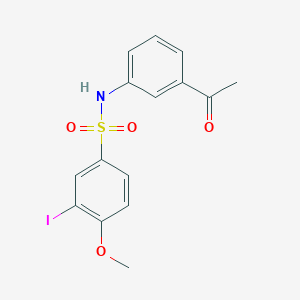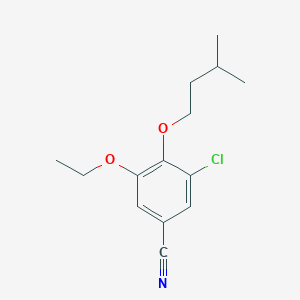
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmaceutical applications. The compound is a member of the sulfonamide family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 is not fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, in cancer cells, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. In anti-inflammatory research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various pro-inflammatory cytokines. In antibacterial research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to induce apoptosis, which is programmed cell death, by activating the caspase pathway. In anti-inflammatory research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to reduce the production of reactive oxygen species (ROS), which play a crucial role in the development of various inflammatory diseases. In antibacterial research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to disrupt bacterial DNA replication, leading to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 is its diverse biological activities, which make it a potential candidate for the development of various drugs. Another advantage is its high potency, which allows for the use of lower concentrations in lab experiments. However, one of the limitations of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 is its low solubility in water, which can make it challenging to use in some lab experiments.
Orientations Futures
There are several future directions for the research of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1. One potential direction is the development of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1-based drugs for the treatment of various cancers, inflammatory diseases, and bacterial infections. Another direction is the study of the structure-activity relationship of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1, which can help in the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 can provide valuable information for the optimization of its therapeutic potential. Finally, the study of the toxicity and safety profile of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 can provide essential information for its further development as a drug candidate.
Conclusion:
In conclusion, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1, is a chemical compound that has shown promising results in various scientific research fields, including cancer research, anti-inflammatory research, and antibacterial research. The compound's diverse biological activities make it a potential candidate for the development of various drugs. However, further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential as a drug candidate.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been extensively studied for its potential biological and pharmaceutical applications. It has shown promising results in various scientific research fields, including cancer research, anti-inflammatory research, and antibacterial research. In cancer research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In anti-inflammatory research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. In antibacterial research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4S/c1-10(18)11-4-3-5-12(8-11)17-22(19,20)13-6-7-15(21-2)14(16)9-13/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHYRQFFWFAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone](/img/structure/B4193173.png)
![2-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4193181.png)
![N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4193201.png)
![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4193205.png)
![ethyl [4-(1,3-benzothiazol-2-yl)-2-ethoxy-6-iodophenoxy]acetate](/img/structure/B4193216.png)
![2-[(4-bromobenzyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4193219.png)


![N-(2-chloro-4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B4193225.png)
![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193238.png)

![methyl 3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B4193246.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193249.png)
![methyl 2-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4193251.png)